molecular formula C12H10BrNO2 B6221099 6-bromo-2,4-dimethylquinoline-3-carboxylic acid CAS No. 2758001-29-3

6-bromo-2,4-dimethylquinoline-3-carboxylic acid

Cat. No. B6221099
CAS RN: 2758001-29-3
M. Wt: 280.1
InChI Key:
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Description

6-Bromo-2,4-dimethylquinoline-3-carboxylic acid (6-Bromo-2,4-DMQ) is an aromatic carboxylic acid with a wide range of applications in organic synthesis and scientific research. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic materials. 6-Bromo-2,4-DMQ is also used as a key intermediate in the synthesis of diverse compounds, such as amides, amidines, and nitriles. In addition, 6-Bromo-2,4-DMQ has been found to have a number of biochemical and physiological effects, making it a valuable tool for laboratory experiments.

Scientific Research Applications

6-Bromo-2,4-DMQ has a wide range of applications in scientific research, including in the synthesis of diverse compounds, such as amides, amidines, and nitriles. It is also used for the synthesis of heterocyclic compounds, such as pyrazolones and pyridines. In addition, 6-Bromo-2,4-DMQ has been used as a building block for the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-DMQ is not fully understood. However, it is believed that the bromine atom of the molecule is responsible for its reactivity, as it is capable of forming covalent bonds with other molecules. Furthermore, the carboxylic acid group of 6-Bromo-2,4-DMQ is believed to be involved in the formation of hydrogen bonds with other molecules, thus enabling it to interact with them.
Biochemical and Physiological Effects
6-Bromo-2,4-DMQ has been found to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In addition, 6-Bromo-2,4-DMQ has been found to have antifungal activity against certain fungi, such as Candida albicans and Aspergillus niger. Furthermore, 6-Bromo-2,4-DMQ has been found to have anti-inflammatory and antioxidant activities, as well as to possess cytotoxic effects against certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of 6-Bromo-2,4-DMQ in laboratory experiments offers several advantages. For example, it is a relatively inexpensive reagent and is readily available. In addition, it is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic materials. Furthermore, 6-Bromo-2,4-DMQ has been found to have a number of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
However, there are also some limitations to the use of 6-Bromo-2,4-DMQ in laboratory experiments. For example, it is a highly reactive molecule and can easily react with other molecules, leading to the formation of unwanted by-products. In addition, 6-Bromo-2,4-DMQ is toxic and should be handled with caution.

Future Directions

The potential applications of 6-Bromo-2,4-DMQ are vast and further research is needed to fully explore its potential. Possible future directions for 6-Bromo-2,4-DMQ include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the development of new pharmaceuticals and agrochemicals. In addition, further research is needed to assess the safety and toxicity of 6-Bromo-2,4-DMQ and to determine its potential uses in other fields, such as medicine and agriculture.

Synthesis Methods

6-Bromo-2,4-DMQ is synthesized through a reaction of 2,4-dimethylquinoline with bromine in acetic acid. The reaction is conducted in the presence of a catalytic amount of iron(III) chloride and is carried out at room temperature. The reaction yields a mixture of 6-bromo-2,4-dimethylquinoline-3-carboxylic acid and 6-bromo-2,4-dimethylquinoline-2-carboxylic acid, with the latter being the major product. The two products can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-bromo-2,4-dimethylquinoline-3-carboxylic acid can be achieved through a multi-step process involving the bromination of 2,4-dimethylquinoline, followed by carboxylation of the resulting bromo derivative.", "Starting Materials": [ "2,4-dimethylquinoline", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Bromination of 2,4-dimethylquinoline using bromine in the presence of sodium hydroxide and diethyl ether as a solvent.", "Step 2: Isolation of the 6-bromo-2,4-dimethylquinoline intermediate by filtration and washing with diethyl ether.", "Step 3: Carboxylation of the intermediate using carbon dioxide in the presence of ethanol and hydrochloric acid as a catalyst.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with diethyl ether.", "Step 5: Purification of the crude product by recrystallization from ethanol and drying to obtain 6-bromo-2,4-dimethylquinoline-3-carboxylic acid as a white solid.", "Step 6: Final purification of the product by washing with cold water and drying to obtain pure 6-bromo-2,4-dimethylquinoline-3-carboxylic acid as a white crystalline powder.", "Step 7: Characterization of the product using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis." ] }

CAS RN

2758001-29-3

Molecular Formula

C12H10BrNO2

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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